
alpha-Sanshool
Overview
Description
Alpha-Sanshool is a polyunsaturated fatty acid amide found in plants from the genus Zanthoxylum. It is primarily responsible for the numbing and tingling sensation experienced when consuming foods containing Sichuan peppercorns and other related spices . The compound’s name is derived from the Japanese term for Japanese pepper, “sanshō,” combined with the suffix “-ol,” indicating an alcohol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Sanshool can be synthesized through several methods. One efficient route involves the preparation of a (2E,6Z,8E,10E)-tetraene precursor using a highly selective Wittig reaction . This reaction employs a newly synthesized phosphonium salt with low deliquescence and long-term stability, yielding the desired Z-form tetraene . The synthesis begins with the oxidation of 4-bromobutan-1-ol using pyridinium chlorochromate (PCC), followed by a series of steps to form the final product .
Industrial Production Methods
Industrial production of this compound often involves modifications of existing synthetic methods to enhance yield and stability. For instance, the use of non-deliquescent phosphonium salts under low-temperature conditions has been shown to improve the overall efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Alpha-Sanshool undergoes various chemical reactions, including:
Oxidation: The compound is prone to oxidation, which can lead to degradation and loss of activity.
Isomerization: The conjugated triene structure of this compound is susceptible to isomerization, affecting its stability.
Polymerization: Under certain conditions, this compound can undergo polymerization, leading to the formation of larger, less active molecules.
Common Reagents and Conditions
Isomerization: The use of selective phosphonium salts helps to control the isomerization process during synthesis.
Major Products Formed
The primary product formed from these reactions is this compound itself, with potential by-products including various isomers and oxidized derivatives .
Scientific Research Applications
Antioxidant Properties
Hydroxy-α-sanshool exhibits significant antioxidant activities, which have been demonstrated through various assays:
- DPPH Radical Scavenging : Studies show that hydroxy-α-sanshool has a strong capacity to scavenge DPPH radicals, with a lower IC50 value indicating greater efficacy compared to other sanshools .
- ORAC Values : The oxygen radical absorbance capacity (ORAC) values indicate that hydroxy-α-sanshool has superior antioxidant properties, making it a potential candidate for food preservation and health supplements .
Table 1: Antioxidant Activity of Hydroxy-α-Sanshool
Compound | DPPH IC50 (mM) | ORAC Value (μmol Trolox equiv./g DW) |
---|---|---|
Hydroxy-α-sanshool | 0.5 | 662.61 |
Hydroxy-β-sanshool | 0.7 | 625.23 |
Hydroxy-γ-sanshool | 1.0 | 759.41 |
Anti-obesity Effects
Research indicates that hydroxy-α-sanshool can improve lipid metabolism and reduce body weight in high-fat diet-induced obesity models. In studies involving rats, it was shown to alleviate oxidative stress in the liver and regulate lipid profiles effectively .
Regulation of Intestinal Metabolism
Hydroxy-α-sanshool has been linked to beneficial effects on gut health. In insulin-resistant mice, it was found to enhance intestinal metabolic functions and modulate gut microbiota composition, suggesting its potential as a therapeutic agent for metabolic disorders .
Case Study: Intestinal Metabolism Regulation
- In a controlled study with insulin-resistant mice, administration of hydroxy-α-sanshool resulted in improved serum parameters and alterations in gut microbiota diversity, indicating its role in metabolic regulation.
Sensory Applications
Hydroxy-α-sanshool is known for inducing tingling and numbing sensations, which are desirable in culinary contexts:
- Culinary Use : The unique sensory properties of hydroxy-α-sanshool make it a popular ingredient in Asian cuisines, particularly in Sichuan dishes where the numbing sensation enhances flavor profiles .
Pain Relief in Oral Surgery
Due to its anesthetic properties, hydroxy-α-sanshool is being explored for use in oral surgery as a pain relief agent. Its application could potentially minimize the need for synthetic analgesics .
Molecular Mechanisms
The activation of sensory neurons by hydroxy-α-sanshool occurs through specific receptor pathways:
- TRP Channels : Hydroxy-α-sanshool activates TRPV1 and TRPA1 channels, which are involved in the perception of pain and temperature. This mechanism underlies its sensory effects and potential therapeutic applications .
Table 2: Molecular Mechanisms of Hydroxy-α-Sanshool
Mechanism | Receptor Type | Effect |
---|---|---|
Sensory Activation | TRPV1 | Tingling sensation |
Pain Modulation | TRPA1 | Numbing effect |
Mechanism of Action
Alpha-Sanshool exerts its effects by interacting with specific molecular targets and pathways. It is an agonist at the transient receptor potential vanilloid 1 (TRPV1) and transient receptor potential ankyrin 1 (TRPA1) channels, which are involved in pain integration . Additionally, this compound inhibits tandem pore domain potassium channels KCNK3, KCNK9, and KCNK18, contributing to its numbing and tingling effects . The compound excites D-hair afferent nerve fibers, a subset of sensitive light touch receptors in the skin, and targets novel populations of Aβ and C-fiber nerve fibers .
Comparison with Similar Compounds
Alpha-Sanshool is unique among similar compounds due to its specific structure and sensory effects. Similar compounds include:
Hydroxy-alpha-Sanshool: Another polyunsaturated fatty acid amide found in Zanthoxylum species, responsible for similar sensory effects.
Spilanthol: A related compound with similar numbing and tingling properties, often found in the plant Spilanthes acmella.
This compound’s unique combination of sensory effects and molecular interactions makes it a valuable compound for research and industrial applications.
Biological Activity
Alpha-sanshool, a prominent alkylamide derived from the Zanthoxylum genus, is recognized for its diverse biological activities, particularly its antioxidant, anti-inflammatory, and gastrointestinal motility effects. This article synthesizes current research findings on the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and potential therapeutic applications.
This compound (C_17H_31NO) is characterized by its unique chemical structure that includes an amide group and multiple double bonds. These structural features are crucial for its interaction with biological targets. The compound exhibits significant affinity for various ion channels and receptors, including:
- Transient Receptor Potential (TRP) Channels : this compound acts as an agonist for TRPV1 and TRPA1, which are involved in sensory perception and pain signaling.
- Two-Pore Domain Potassium Channels (KCNKs) : It functions as a blocker of KCNK3 and KCNK9 channels, influencing colonic motility .
Antioxidant Activity
Recent studies have highlighted the potent antioxidant properties of this compound. A comparison of different sanshools revealed that hydroxy-alpha-sanshool (HAS) exhibited the highest antioxidant capacity among its counterparts . The antioxidant activities were assessed using several assays:
Sanshool Type | ORAC Value (μmol Trolox equiv./g DW) | DPPH IC50 (mM) | ABTS Scavenging (%) |
---|---|---|---|
RS | 290.02 ± 13.16 | 0.8 | 87.26 |
HBS | 625.23 ± 4.7 | 0.5 | 97.65 |
HAS | 662.61 ± 23.54 | 0.4 | 98.18 |
HRS | 759.41 ± 8.37 | 0.3 | 95.46 |
The data indicate that HRS has superior radical scavenging abilities compared to other sanshools, making it a potential candidate for natural antioxidant therapies .
Gastrointestinal Motility
This compound significantly influences gastrointestinal motility, particularly in the colon. A study demonstrated that HAS induced strong propulsive motility in rat models through mechanisms involving KCNK9 channel blockade . The results indicated an increase in defecation frequency and enhanced colonic motor activity:
- Long-Distance Contraction (LDC) : Induced by HAS was characterized by strong rhythmic contractions.
- Mechanism : The effect was mediated through interactions with neural pathways in the myenteric plexus and was not affected by TRPV1/TRPA1 antagonists .
Effects on Metabolism
Research has also shown that this compound can modulate metabolic processes, particularly in insulin-resistant models. In a study involving insulin-resistant mice, HAS was found to regulate gut microbiota and influence lipid metabolism pathways . Key findings included:
- Altered Gut Microbiota : Significant changes in microbial diversity were observed.
- Metabolomic Analysis : Differential metabolites linked to lipid and amino acid metabolism were identified, suggesting potential applications in metabolic disorders.
Case Studies and Clinical Applications
- Postoperative Ileus : In clinical trials involving TU-100 (a traditional Japanese medicine containing HAS), patients exhibited accelerated colonic emptying post-surgery, indicating its therapeutic potential in managing postoperative ileus .
- Antioxidant Supplementation : Given its high antioxidant capacity, this compound may serve as a natural supplement to combat oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What standard methodologies are recommended for isolating alpha-Sanshool from plant extracts, and how can reproducibility be ensured?
- Answer : Isolation typically involves liquid-liquid extraction followed by chromatographic techniques (e.g., HPLC or column chromatography). To ensure reproducibility, document solvent ratios, temperature controls, and column parameters (e.g., stationary phase, flow rate). Cross-validate results using NMR and mass spectrometry to confirm structural integrity .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?
- Answer : High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is widely used. Validate methods using spike-and-recovery experiments and calibration curves with certified reference standards. Report limits of detection (LOD) and quantification (LOQ) to ensure transparency .
Q. How can researchers address batch-to-batch variability in this compound-containing plant materials?
- Answer : Implement standardized sourcing protocols (e.g., geographic origin, harvest time) and homogenize samples before extraction. Use internal standards (e.g., deuterated analogs) during quantification to normalize variability .
Advanced Research Questions
Q. What experimental designs are optimal for studying this compound’s transient receptor potential (TRP) channel activation mechanisms?
- Answer : Employ patch-clamp electrophysiology combined with calcium imaging to measure real-time ion flux. Use knockout cell lines (e.g., TRPV1/TRPA1-deficient) as controls. For in vivo models, consider dose-response studies with pharmacological inhibitors to isolate target pathways .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., analgesic vs. irritant effects) of this compound?
- Answer : Conduct systematic reviews to identify confounding variables (e.g., concentration, delivery method). Replicate conflicting studies under controlled conditions, and perform meta-analyses to assess effect sizes. Use dual-labeling immunohistochemistry to map neuronal activation patterns in divergent outcomes .
Q. What strategies mitigate challenges in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Answer : Optimize synthetic routes using Design of Experiments (DoE) to evaluate reaction parameters (e.g., catalysts, solvents). Validate purity via orthogonal methods (HPLC, NMR) and screen analogs in high-throughput TRP channel assays. Prioritize analogs with improved pharmacokinetic profiles (e.g., logP, metabolic stability) .
Q. Methodological and Data Analysis
Q. How can researchers validate this compound’s pharmacokinetic properties in preclinical models?
- Answer : Use LC-MS/MS to quantify plasma and tissue concentrations over time. Apply compartmental modeling (e.g., non-linear mixed-effects) to estimate absorption/distribution parameters. Compare results across species (e.g., rodents vs. primates) to assess translatability .
Q. What frameworks are effective for analyzing contradictory data in this compound’s thermosensory modulation studies?
- Answer : Apply contradiction analysis frameworks (e.g., principal vs. non-principal contradictions) to prioritize variables (e.g., temperature, concentration). Use multivariate statistics (e.g., PCA) to identify latent factors driving discrepancies. Publish negative results to reduce publication bias .
Q. Interdisciplinary and Ethical Considerations
Q. How can computational models enhance the study of this compound’s molecular interactions?
- Answer : Perform molecular docking simulations against TRP channel homology models. Validate predictions with mutagenesis studies (e.g., alanine scanning). Integrate machine learning to predict off-target effects using cheminformatics databases .
Q. What ethical considerations arise when designing human sensory trials with alpha-Shansool?
- Answer : Adhere to IRB protocols for informed consent, emphasizing transient discomfort risks (e.g., tingling). Use blinding and placebo controls to minimize bias. Predefine stopping criteria for adverse reactions and share de-identified data via repositories like Figshare .
Q. Data Management and Reproducibility
Q. How should researchers document this compound experiments to facilitate replication?
- Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw datasets (e.g., chromatograms, electrophysiology traces) in supplementary materials. Use electronic lab notebooks (ELNs) for real-time data logging and version control .
Q. What criteria define a robust negative control in alpha-Sansholl bioactivity assays?
- Answer : Use vehicle-only controls (e.g., solvent used for this compound dissolution) and inactive structural analogs. Validate controls in pilot studies to confirm absence of baseline activity .
Research Question Formulation
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide this compound research questions?
Properties
IUPAC Name |
(2E,6Z,8E,10E)-N-(2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-4-5-6-7-8-9-10-11-12-13-16(18)17-14-15(2)3/h4-9,12-13,15H,10-11,14H2,1-3H3,(H,17,18)/b5-4+,7-6+,9-8-,13-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXYHCVXUCYYJT-UEOYEZOQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CC=CCCC=CC(=O)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C=C/C=C\CC/C=C/C(=O)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601319143 | |
Record name | Sanshool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
504-97-2 | |
Record name | Sanshool | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=504-97-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sanshool | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504972 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sanshool | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601319143 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Neoherculin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB7LBG97PX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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